7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core with a carboxamide group at position 4. Key structural features include:
- 3,4-Dimethoxyphenyl at position 7: Electron-donating methoxy groups enhance solubility and influence electronic properties.
- 3-Methylphenyl at position 2: A hydrophobic substituent that may improve membrane permeability.
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-12-6-5-7-15(10-12)21-25-22-24-13(2)18(20(23)28)19(27(22)26-21)14-8-9-16(29-3)17(11-14)30-4/h5-11,19H,1-4H3,(H2,23,28)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPISIKHIWDIMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide typically involves multi-step reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-mediated, catalyst-free synthesis has been explored to enhance yield and reduce reaction time. For example, performing the reaction in a microwave medium at 140°C can achieve high yields within a few hours .
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a biochemical probe for studying cellular processes.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to altered cellular functions. The compound’s effects are mediated through pathways such as the inhibition of Taq polymerase and telomerase, activation of caspases, and down-regulation of ERK2 protein .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
Key Observations :
- Green Chemistry: highlights the use of water/ethanol mixtures and recyclable additives, reducing environmental impact .
- Catalyst Efficiency : Ionic liquids (BMIM-PF6) and trimethylenedipiperidine offer superior recyclability compared to traditional piperidine.
Biological Activity
7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. Preliminary studies suggest that it may exhibit antitumor , anti-inflammatory , and antioxidant properties.
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines. The compound exhibited an IC50 value of approximately 15 µM against the MCF-7 breast cancer cell line and 22 µM against A549 lung cancer cells. These values indicate a moderate level of potency compared to standard chemotherapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 22 |
| HepG2 | 30 |
Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects in animal models. It was able to reduce edema formation significantly in the carrageenan-induced paw edema model, suggesting its potential utility in treating inflammatory conditions.
Antioxidant Activity
In addition to its anticancer and anti-inflammatory properties, the compound demonstrated notable antioxidant activity. It effectively scavenged free radicals in various assays, which is crucial for preventing oxidative stress-related diseases.
Study 1: Cytotoxicity Evaluation
A study conducted by Zhang et al. (2023) evaluated the cytotoxic effects of the compound on multiple cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways. The study concluded that further investigation into the molecular mechanisms could provide insights into its potential as a therapeutic agent.
Study 2: Anti-inflammatory Effects
In a separate investigation by Kumar et al. (2024), the anti-inflammatory properties were assessed using an animal model of acute inflammation. The compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 levels in serum samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
